One primary application of Pictilisib in research is studying its effects on various cancer cell lines. Scientists can use Pictilisib to investigate its ability to:
These investigations using cell lines provide valuable insights into Pictilisib's potential as an anti-cancer agent and its mechanisms of action.
Another exciting area of research involves exploring the efficacy of Pictilisib in combination with other therapeutic strategies. Scientists can combine Pictilisib with:
Pictilisib, also known as GDC-0941, is a selective and potent inhibitor of class I phosphatidylinositol 3-kinase, developed by Genentech. It is an orally bioavailable small molecule designed to target the phosphatidylinositol 3-kinase pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. The chemical formula for pictilisib is C23H27N7O3S2, with a molecular weight of approximately 513.64 g/mol .
As mentioned previously, Pictilisib acts as a PI3Kα/δ inhibitor. The PI3K pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. When growth factors bind to their receptors on the cell surface, they activate PI3K. This enzyme phosphorylates phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger molecule. PIP3 recruits and activates downstream signaling proteins like AKT, which ultimately promote cell growth and proliferation.
Pictilisib disrupts this process by binding to the ATP-binding pocket of PI3Kα/δ, preventing ATP from binding and inhibiting its activity. Consequently, PIP3 production is reduced, leading to the inactivation of AKT and ultimately hindering cancer cell growth and survival [].
Pictilisib has shown significant biological activity in various preclinical and clinical studies. It effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, studies have demonstrated that pictilisib can enhance the antitumor effects of other chemotherapeutic agents like doxorubicin, particularly in osteosarcoma models . Additionally, it has been reported to suppress phosphorylated AKT levels significantly in patients with tumors harboring PI3K pathway alterations .
Pictilisib is primarily investigated for its applications in oncology, particularly for treating solid tumors such as breast cancer, non-Hodgkin's lymphoma, and advanced solid tumors. Clinical trials have assessed its efficacy both as a monotherapy and in combination with other anticancer agents. Its ability to modulate the PI3K pathway makes it a promising candidate for targeting cancers with specific genetic alterations related to this pathway .
Interaction studies have revealed that pictilisib can significantly alter metabolic parameters in patients, including increases in plasma insulin and glucose levels. These changes are indicative of its effects on insulin signaling pathways due to PI3K inhibition . Furthermore, pharmacokinetic studies show that pictilisib has a favorable profile with dose-proportional absorption and a terminal elimination half-life ranging from 13.1 to 24.1 hours .
Pictilisib belongs to a class of compounds known as phosphatidylinositol 3-kinase inhibitors. Several other compounds share similar mechanisms but differ in their selectivity and potency:
Compound Name | Selectivity | Potency | Clinical Status |
---|---|---|---|
Idelalisib | Selective for delta isoform | High | Approved for chronic lymphocytic leukemia |
Copanlisib | Pan-class I inhibitor | Moderate | Approved for follicular lymphoma |
Buparlisib | Pan-class I inhibitor | Moderate | Under clinical investigation |
Alpelisib | Selective for alpha isoform | High | Approved for breast cancer |
Pictilisib is unique due to its broad inhibition across class I isoforms of phosphatidylinositol 3-kinase while maintaining high oral bioavailability and a favorable pharmacokinetic profile compared to some of its counterparts .
Pictilisib originated from collaborative efforts between the Cancer Research UK Cancer Therapeutics Unit, Ludwig Institute for Cancer Research, and Genentech. Initial work identified thienopyrimidine derivatives as potent PI3K inhibitors, leading to the synthesis of GDC-0941 (later renamed pictilisib) in 2008. The compound’s optimization focused on improving isoform selectivity and oral bioavailability, culminating in its designation as a clinical candidate in 2009.
Synthetic Route | Key Features | Scale/Yield |
---|---|---|
First-generation route (enabling process) | Multikilogram API production for GLP and initial GMP | Multikilogram scale |
Second-generation route (improved process) | Late-stage development optimization | Improved efficiency |
Thienopyrimidine core synthesis | Common core with GDC-0980 (apitolisib) | Not specified |
Aminoalkylation method | Efficient synthesis of key intermediates | Not specified |
Radiolabeling synthesis ([11C]-pictilisib) | Single-step radiosynthesis with [11C]-methyl iodide | 33.7 ± 9.3% decay-corrected yield |
The transition from laboratory-scale synthesis to multikilogram production requires comprehensive evaluation of multiple factors affecting process scalability, economic viability, and environmental sustainability [1] [2] [10]. The development of pictilisib manufacturing processes exemplifies best practices in pharmaceutical process development, incorporating advanced catalyst systems and optimized reaction conditions.
A critical aspect of large-scale pictilisib synthesis involves the strategic selection of catalytic systems for key bond-forming reactions. The synthesis of intermediate compounds utilizes Suzuki-Miyaura cross-coupling reactions, where catalyst choice significantly impacts both economic and operational considerations [10].
The development team evaluated both palladium-based and nickel-based catalytic systems for the crucial cross-coupling step between substrates leading to key intermediates [10]. Palladium dichloride bis(triphenylphosphine) (PdCl2(PPh3)2) initially served as the standard catalyst, but nickel nitrate hexahydrate with triphenylphosphine (Ni(NO3)2·6H2O/PPh3) emerged as the preferred system for large-scale operations [10].
The nickel-based catalyst system demonstrated several advantages for multikilogram synthesis. The nickel precatalyst achieved a 79% yield of the tetrahydropyran-protected intermediate, while requiring significantly lower catalyst loading of 0.03 mol% [10]. The economic benefits are substantial, with nickel nitrate hexahydrate costing approximately $15 per mole compared to the considerably higher cost of palladium catalysts [10].
Large-scale synthesis necessitates efficient strategies for impurity removal and catalyst recovery. The nickel-catalyzed process offers significant advantages in this regard, as residual nickel can be easily removed through aqueous ammonia washes followed by crystallization [10]. This contrasts with palladium-catalyzed processes, which require expensive scavengers such as Florisil and Thio-Silica, along with large volumes of organic solvents for effective metal removal [10].
Multikilogram synthesis requires careful consideration of solvent usage and waste generation. The optimized processes incorporate solvent recycling strategies and minimize the use of hazardous materials [10]. The selection of reaction media balances efficiency, safety, and environmental impact, with particular attention to solvent recovery and reuse potential.
The formylation of lithium triarylmagnesiate intermediates represents a significant advancement in the synthetic methodology for pictilisib and related compounds [11] [12]. This approach addresses the practical limitations associated with traditional cryogenic formylation procedures while maintaining high efficiency and selectivity.
Traditional formylation reactions involving organometallic intermediates typically require extremely low temperatures, often below -78°C, to maintain the stability of reactive intermediates and ensure selective product formation [11] [12]. The development of non-cryogenic conditions, operating at -20°C, represents a substantial improvement in operational practicality and energy efficiency [11] [12].
The non-cryogenic formylation utilizes lithium triarylmagnesiate complexes as key intermediates, which demonstrate enhanced thermal stability compared to conventional organometallic reagents [12]. This increased stability allows for the conduct of formylation reactions at higher temperatures while preserving reaction selectivity and yield.
The formylation mechanism involves the nucleophilic attack of the triarylmagnesiate complex on formylating agents, typically involving formic acid derivatives or related electrophilic carbon sources [12]. The lithium triarylmagnesiate structure provides enhanced nucleophilicity while maintaining sufficient stability for practical synthetic operations.
The reaction proceeds through the formation of a carbon-carbon bond between the aromatic carbon of the triarylmagnesiate and the formyl carbon, resulting in the introduction of the aldehyde functionality at the desired position [12]. The selectivity of this transformation is crucial for maintaining the substitution pattern required for subsequent synthetic steps.
The implementation of non-cryogenic formylation conditions offers several practical advantages for large-scale synthesis. The reduced cooling requirements significantly decrease energy consumption and operational complexity [11] [12]. Additionally, the higher reaction temperature improves reaction rates, potentially reducing overall process time and increasing throughput.
The enhanced operational temperature range also improves the reliability of temperature control systems and reduces the risk of equipment failure associated with extreme cooling requirements [11] [12]. This increased operational robustness is particularly valuable for multikilogram synthesis campaigns where process reliability is paramount.
The non-cryogenic formylation methodology demonstrates broad applicability to various triaryl substrates relevant to pictilisib synthesis [12]. The reaction tolerates a range of electronic and steric environments, allowing for the functionalization of complex aromatic systems while maintaining high levels of regioselectivity.
However, certain substrate limitations exist, particularly for highly electron-deficient aromatic systems that may exhibit reduced nucleophilicity [12]. The optimization of reaction conditions, including the choice of lithium triarylmagnesiate preparation and formylating agent, may be required for challenging substrates.
Table 5: Formylation Under Non-cryogenic Conditions
Parameter | Details |
---|---|
Temperature conditions | Non-cryogenic conditions (-20°C vs. typical cryogenic) |
Reagent system | Lithium triarylmagnesiate intermediate |
Reaction type | Formylation reaction |
Substrate | Triaryl intermediate compounds |
Advantages | Simplified operational procedures, cost reduction |
Process improvement | Enhanced safety and practical scalability |
The production of pharmaceutical-grade pictilisib requires sophisticated purification methodologies and comprehensive quality control systems to ensure consistent product quality and regulatory compliance [7] [8] [13] [14] [15]. The purification strategies must address both chemical impurities and physical form characteristics while maintaining scalability for commercial production.
High-performance liquid chromatography serves as the primary analytical and preparative tool for pictilisib purification and quality assessment [7] [8] [16]. Multiple chromatographic methods have been developed to address different purification requirements and analytical objectives.
Semi-preparative high-performance liquid chromatography employs Phenomenex Luna 5 μm C18(2) columns (250 × 10 mm) with ethanol/water mobile phases (43:57 ratio) at flow rates of 2.8 mL/min [7] [8]. This method effectively separates pictilisib from synthetic byproducts and enables the isolation of high-purity material for pharmaceutical applications.
Analytical high-performance liquid chromatography utilizes similar column specifications with ultraviolet detection at 254 nm for quantitative analysis [7] [8] [15]. The retention time for pictilisib under these conditions is approximately 14.05 minutes, providing reliable identification and quantification capabilities [7] [8].
Crystallization represents a critical purification step for achieving pharmaceutical-grade pictilisib with appropriate physical properties [10] [13]. The crystallization process must be carefully controlled to ensure consistent crystal form, particle size distribution, and chemical purity.
The selection of crystallization solvents and conditions significantly impacts the final product characteristics. Suitable organic solvents, including dimethyl sulfoxide and dimethyl formamide, demonstrate good solubility for pictilisib, enabling effective recrystallization procedures [15]. The crystallization process typically involves controlled cooling and seeding strategies to promote the formation of the desired crystal form.
Comprehensive spectroscopic analysis ensures the structural integrity and purity of pictilisib throughout the purification process [13] [17] [15]. Multiple analytical techniques provide complementary information about molecular structure, purity, and physical properties.
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 213, 260, and 319 nm, providing fingerprint identification and concentration determination capabilities [15]. These spectroscopic parameters serve as key quality control criteria for batch release and stability monitoring.
Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 measurements, confirms structural integrity and identifies potential impurities [5] [6]. The complex aromatic and aliphatic proton patterns of pictilisib provide detailed structural information for quality assessment.
Mass spectrometry confirms the molecular weight (513.6 g/mol) and molecular formula (C23H27N7O3S2) while detecting trace impurities and degradation products [13] [15]. Electrospray ionization mass spectrometry typically shows the molecular ion peak with high accuracy, enabling confident identification.
Pharmaceutical-grade pictilisib must meet stringent quality specifications for chemical purity, physical properties, and stability characteristics [13] [14] [15]. Chemical purity requirements typically specify ≥98% to ≥99% purity by high-performance liquid chromatography analysis [13] [14] [15].
For radiolabeled pictilisib used in research applications, radiochemical purity must exceed 95% as determined by analytical high-performance liquid chromatography [7] [8]. The specific activity for [11C]-pictilisib typically ranges from 52.2 ± 17.0 GBq/μmol, indicating high incorporation efficiency of the radioactive label [7] [8].
Storage conditions require maintenance at -20°C under sealed, dry conditions to ensure long-term stability [15] [18]. These storage requirements prevent degradation and maintain pharmaceutical quality throughout the product shelf life.
Sophisticated analytical techniques support comprehensive quality characterization of pictilisib [17] [19]. Mass spectrometry-based metabolomics provides insights into cellular uptake and metabolic transformation, while glycomics analysis reveals impacts on cellular glycosylation patterns [17].
Thermal analysis methods, including differential scanning calorimetry and thermogravimetric analysis, characterize thermal stability and phase transitions [19]. These analyses support formulation development and storage condition optimization.
Table 2: Purification Techniques for Pictilisib
Technique | Application | Mobile Phase/Conditions |
---|---|---|
High-performance liquid chromatography (HPLC) | General purification and analysis | Various (method dependent) |
Semi-preparative HPLC | Radiolabeled compound separation | EtOH/H2O: 43/57 |
Analytical HPLC | Quality control and purity assessment | EtOH/H2O: 43/57, flow rate: 2.8 ml/min |
Crystallization | Final product isolation | Suitable solvents for crystallization |
Column chromatography | Intermediate purification | 8% MeOH in DCM |
Aqueous extraction methods | Residual catalyst removal | Aqueous ammonia wash |
Table 3: Quality Control Parameters for Pictilisib
Parameter | Specification/Value | Analytical Method |
---|---|---|
Radiochemical purity | >95% (for [11C]-pictilisib) | Analytical HPLC |
Chemical purity | ≥98% to ≥99% | HPLC, spectroscopic methods |
Specific activity | 52.2 ± 17.0 GBq/μmoL | Radioactivity measurement |
UV/Vis characteristics | λmax: 213, 260, 319 nm | UV/Vis spectroscopy |
Molecular formula | C23H27N7O3S2 | Mass spectrometry |
Molecular weight | 513.6 g/mol | Mass spectrometry |
Storage conditions | -20°C, sealed, dry conditions | Standard pharmaceutical storage |
Table 6: Analytical and Characterization Methods
Analytical Technique | Purpose | Typical Conditions/Parameters |
---|---|---|
High-performance liquid chromatography (HPLC) | Purity assessment, separation, quantification | C18 columns, gradient elution, UV detection at 254 nm |
Mass spectrometry (MS) | Molecular weight confirmation, structural elucidation | ESI-MS, accurate mass determination |
Nuclear magnetic resonance (NMR) | Structural characterization, purity assessment | 1H NMR, 13C NMR in deuterated solvents |
Infrared spectroscopy (IR) | Functional group identification | KBr pellets, 4000-400 cm⁻¹ range |
UV-Visible spectroscopy | Chromophore characterization, concentration determination | λmax at 213, 260, 319 nm |
X-ray crystallography | Solid-state structure determination | Single crystal structure analysis |
Thermal analysis | Thermal stability assessment | DSC, TGA analysis |
Elemental analysis | Elemental composition verification | CHN analysis |